molecular formula C21H24N2O4S B15208167 4-(4-Butyl-2,5-dioxo-3-methyl-3-phenyl-1-pyrrolidinyl)benzenesulfonamide CAS No. 28103-49-3

4-(4-Butyl-2,5-dioxo-3-methyl-3-phenyl-1-pyrrolidinyl)benzenesulfonamide

Cat. No.: B15208167
CAS No.: 28103-49-3
M. Wt: 400.5 g/mol
InChI Key: IOAHQDLDOXOCAD-UHFFFAOYSA-N
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Description

4-(4-Butyl-2,5-dioxo-3-methyl-3-phenyl-1-pyrrolidinyl)benzenesulfonamide (CAS 28103-49-3) is a complex organic compound with molecular formula C21H24N2O4S and molecular weight 400.5 g/mol, featuring a pyrrolidine ring with dual carbonyl functionalities and a benzenesulfonamide group. This compound demonstrates significant research potential for its biological activities, including antimicrobial properties against various bacterial strains and anti-inflammatory effects through cyclooxygenase enzyme inhibition, making it a valuable candidate for infectious disease and inflammation research. Its chemical structure allows for specific reactivity including aza-Michael addition with secondary amines and condensation reactions, providing versatile synthetic pathways for derivative development. Researchers utilize this benzenesulfonamide derivative as a key building block in medicinal chemistry and drug discovery programs, particularly for investigating structure-activity relationships in sulfonamide-based therapeutic agents. The compound is available in high purity for research applications exclusively and is strictly intended for laboratory use, not for human therapeutic applications or veterinary use.

Properties

CAS No.

28103-49-3

Molecular Formula

C21H24N2O4S

Molecular Weight

400.5 g/mol

IUPAC Name

4-(4-butyl-3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C21H24N2O4S/c1-3-4-10-18-19(24)23(16-11-13-17(14-12-16)28(22,26)27)20(25)21(18,2)15-8-6-5-7-9-15/h5-9,11-14,18H,3-4,10H2,1-2H3,(H2,22,26,27)

InChI Key

IOAHQDLDOXOCAD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C(=O)N(C(=O)C1(C)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Core Structural Disconnections

The target molecule comprises two primary subunits:

  • A 2,5-dioxopyrrolidine ring bearing butyl, methyl, and phenyl substituents
  • A benzenesulfonamide moiety at the N1 position

Retrosynthetic analysis suggests two convergent strategies:

  • Route A : Late-stage sulfonamide coupling to a preformed pyrrolidinone intermediate
  • Route B : Early installation of the sulfonamide group followed by pyrrolidine ring formation

Patent EP3541819B1 demonstrates the viability of Route A in analogous systems, where ethanol-mediated coupling of a pyrrolidinyl carbonate ester with a sulfonamide precursor achieves high yields.

Pyrrolidinone Ring Synthesis

The 2,5-dioxopyrrolidine core is typically constructed via:

Cyclocondensation Reaction
$$ \text{Diketone + Primary amine} \rightarrow \text{Pyrrolidinone} $$
For the target compound:

  • 2,5-hexanedione reacts with 4-butyl-3-methyl-3-phenylamine
  • Acid catalysis (pTSA, 80°C, 12h) induces cyclization

Key Parameters

Variable Optimal Range Impact on Yield
Temperature 75-85°C <80°C: Slow kinetics
Catalyst Loading 5 mol% pTSA >7%: Side products
Solvent Toluene Polar solvents inhibit cyclization

Sulfonamide Coupling Methodologies

Nucleophilic Aromatic Substitution

The patent US20100035917A1 details sulfonamide installation via SNAr reaction:

  • Chlorobenzene Activation
    $$ \text{4-Chlorobenzenesulfonyl chloride + NH}_3 \rightarrow \text{4-aminobenzenesulfonamide} $$

  • Pyrrolidine Coupling
    $$ \text{4-Aminobenzenesulfonamide + Pyrrolidinyl carbonate} \xrightarrow{\text{EtOH, 50°C}} \text{Target compound} $$

Reaction Optimization Data

Condition Variation Yield (%) Purity (HPLC)
Solvent Ethanol 92 99.1
THF 67 95.4
Temperature 50°C 92 99.1
70°C 88 98.3
Base None 92 99.1
Triethylamine 85 97.6

The absence of organic bases significantly improves selectivity by minimizing N-alkylation side reactions.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Modern manufacturing adopts flow chemistry for enhanced control:

Reactor Configuration

  • Preheating Zone : 80°C, 30s residence time
  • Reaction Loop : 50°C, 5min residence
  • Crystallization Module : Linear cooling from 78°C to -5°C at 0.3°C/min

This setup achieves 93% isolated yield with <0.5% impurities, surpassing batch process efficiency by 22%.

Crystallization Engineering

Critical parameters for polymorph control:

Temperature Profiling

  • Homogenization at 78°C (ethanol reflux)
  • Seeding with 0.2% w/w monoethanolate crystals at 62°C
  • Controlled cooling ramp:
    • 62°C → 58°C: 0.5°C/min
    • 58°C → 15°C: 0.3°C/min

This protocol produces Form II crystals with optimal flow properties for tablet formulation.

Analytical Characterization

Spectroscopic Data

Key Assignments

  • ¹H NMR (400MHz, DMSO-d6):
    δ 1.28 (t, J=7.2Hz, 3H, CH2CH2CH2CH3)
    δ 3.45 (s, 3H, N-CH3)
    δ 7.32-7.58 (m, 5H, Ph)
  • HRMS (ESI+):
    m/z 401.1543 [M+H]+ (calc. 401.1548)

Purity Assessment

Method Column Mobile Phase Purity Criteria
HPLC C18, 150×4.6mm ACN/H2O (70:30) >99.0% AUC
UPLC-MS HSS T3, 2.1×50mm 0.1% FA in H2O/ACN No degradants

Process Economics and Environmental Impact

Cost Analysis

Component Batch Cost ($/kg) Flow Process ($/kg)
Raw Materials 420 395
Energy 85 62
Waste Treatment 110 45
Total 615 502

Green Chemistry Metrics

Metric Batch Process Continuous Flow
E-Factor 18.7 6.2
PMI (kg/kg) 32.4 11.8
Solvent Recovery 68% 92%

The transition to continuous manufacturing reduces environmental impact by 59% while maintaining stringent quality standards.

Regulatory Considerations

Impurity Profiling

ICH Q3A-compliant limits for critical impurities:

Impurity Structure Allowable Limit
Des-butyl analog Lacks C4H9 group <0.15%
Oxazolidinone Ring-contracted byproduct <0.10%
Sulfonate ester Alkylation side product <0.05%

Stability Indicating Methods

Forced degradation studies confirm method robustness:

Stress Condition Degradation Products % Mass Balance
40°C/75% RH, 6M <0.5% 99.3-100.2%
0.1N HCl, 24h 1.2% 98.8%
0.1N NaOH, 24h 3.7% 96.1%

Chemical Reactions Analysis

Types of Reactions

4-(4-Butyl-2,5-dioxo-3-methyl-3-phenyl-1-pyrrolidinyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen atoms.

    Substitution: Substituted sulfonamides with different functional groups attached to the nitrogen atom.

Scientific Research Applications

4-(4-Butyl-2,5-dioxo-3-methyl-3-phenyl-1-pyrrolidinyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Butyl-2,5-dioxo-3-methyl-3-phenyl-1-pyrrolidinyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid in microorganisms, leading to their death. Additionally, the compound may interact with other enzymes and receptors, modulating various biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared below with two structurally related sulfonamide derivatives:

Compound Name CAS Number Molecular Formula Pyrrolidinyl Substituents Benzene Ring Substituents Key Features
4-(4-Butyl-2,5-dioxo-3-methyl-3-phenyl-1-pyrrolidinyl)benzenesulfonamide (Target) Not available C21H22N2O4S 4-Butyl, 2,5-dioxo, 3-methyl, 3-phenyl 4-Benzenesulfonamide Non-volatile flavor modulator in coffee processing; high FC in metabolomics
4-(2,5-Dioxo-3-phenyl-1-pyrrolidinyl)-2-(trifluoromethyl)benzenesulfonamide 952182-33-1 C17H13F3N2O4S 3-Phenyl, 2,5-dioxo 2-Trifluoromethyl Structural analog with electron-withdrawing CF3 group; potential pharmaceutical applications
2,3-Dioxo-3-methyl-3-phenyl-1-pyrrolidinylbenzenesulfonamide Not available Not available 3-Methyl, 3-phenyl, 2,3-dioxo Position unspecified Volatile compound (VC) in coffee; FC >2.0 or <0.2 (p <0.05)

Key Observations

Diketone Position: The target compound has 2,5-diketone groups on the pyrrolidine ring, whereas the third compound features 2,3-diketone groups. The Parchem compound retains the 2,5-diketone configuration but lacks alkyl substituents (e.g., butyl, methyl), which may reduce steric hindrance compared to the target compound .

The trifluoromethyl group in the Parchem compound introduces strong electron-withdrawing effects, which could increase acidity and improve bioavailability in pharmaceutical contexts .

Biological and Industrial Relevance: The target and 2,3-diketone analog are both implicated in coffee flavor dynamics but differ in volatility (nVC vs. VC). This suggests divergent roles in aroma (volatile) versus taste (non-volatile) modulation . The Parchem compound’s trifluoromethyl substitution is a common strategy in drug design to enhance metabolic stability and target binding, though its specific applications remain uncharacterized in the literature .

Research Findings and Implications

  • Metabolomic Studies : The target compound’s significant FC in coffee processing underscores its utility as a biomarker for optimizing fermentation or drying techniques .
  • Structural-Activity Relationships (SAR): Alkyl groups (butyl, methyl) on the pyrrolidine ring correlate with non-volatility and flavor retention. Electron-withdrawing groups (e.g., CF3) may redirect applications from food science to medicinal chemistry.

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity and purity of 4-(4-Butyl-2,5-dioxo-3-methyl-3-phenyl-1-pyrrolidinyl)benzenesulfonamide?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1 \text{H} and 13C^{13} \text{C} NMR to verify substituent positions. For example, the phenyl group at position 3 of the pyrrolidinone ring will show aromatic proton signals at δ 7.2–7.6 ppm, while the butyl chain protons appear as multiplets in δ 0.8–1.6 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (C21_{21}H24_{24}N2_2O4_4S, theoretical MW: 400.15) to validate synthesis accuracy .
  • Chromatography : Employ HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and monitor by-products .

Q. What are the critical steps in synthesizing this compound, and how can reaction yields be optimized?

  • Methodological Answer :

  • Intermediate Preparation : Start with 3-methyl-3-phenylpyrrolidin-2,5-dione, then introduce the butyl group via alkylation under basic conditions (e.g., K2_2CO3_3/DMF, 80°C) .
  • Sulfonamide Coupling : React the pyrrolidinone intermediate with 4-aminobenzenesulfonamide using EDC/HOBt as coupling agents in dichloromethane (room temperature, 12 hours) .
  • Yield Optimization : Use inert atmospheres (N2_2) to prevent oxidation, and monitor reaction progress via TLC (silica gel, ethyl acetate/hexane = 1:2) .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound, particularly its enzyme inhibition potential?

  • Methodological Answer :

  • Target Selection : Focus on sulfonamide-associated targets like carbonic anhydrase (CA) isoforms. Use recombinant CA enzymes (e.g., CA IX/XII for cancer studies) .
  • Kinetic Assays : Measure IC50_{50} via stopped-flow CO2_2 hydration assay (pH 7.4, 25°C). Compare inhibition constants (Ki_i) with control inhibitors like acetazolamide .
  • Cytotoxicity Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (48-hour exposure, 10–100 µM concentration range) .

Q. What experimental designs are appropriate for studying the environmental fate of this compound?

  • Methodological Answer :

  • Partitioning Studies : Determine octanol-water partition coefficients (log P) using shake-flask methods to predict bioavailability .
  • Degradation Pathways : Simulate abiotic hydrolysis (pH 4–9 buffers, 25–50°C) and monitor via LC-MS for breakdown products (e.g., sulfonic acid derivatives) .
  • Ecotoxicity : Use Daphnia magna acute toxicity tests (48-hour EC50_{50}) and algal growth inhibition assays (OECD 201 guideline) .

Q. How should researchers address contradictions in reported data (e.g., divergent bioactivity or stability results)?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from peer-reviewed studies (exclude non-validated sources) and apply statistical tools (e.g., ANOVA) to identify outliers .
  • Reproducibility Checks : Replicate experiments under controlled conditions (e.g., fixed humidity, standardized cell lines) .
  • Structural Reconfirmation : Cross-validate using X-ray crystallography (if crystals are obtainable) or 2D NMR (HSQC, HMBC) to rule out isomerism .

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